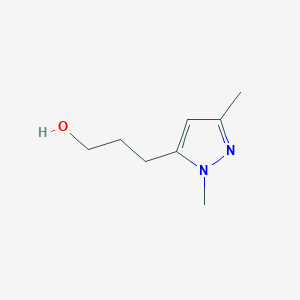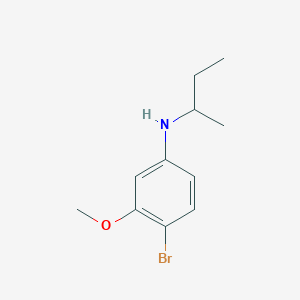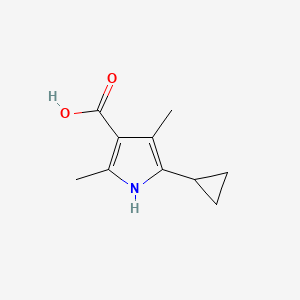
5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with cyclopropyl, dimethyl, and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield and operationally simple procedures, are likely applied to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals. It has been studied for its potential antiviral, anticancer, and antimicrobial properties .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. For instance, similar pyrrole-based compounds have shown promise as HIV-1 protease inhibitors and antimalarial agents .
Industry: Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the derivative used.
Comparación Con Compuestos Similares
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core but differs in its substituents.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Another related compound with a formyl group instead of a cyclopropyl group.
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester: This compound has a methyl ester group instead of a carboxylic acid group.
Uniqueness: 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
5-cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-5-8(10(12)13)6(2)11-9(5)7-3-4-7/h7,11H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
HKMLGJVTNJLBNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1C(=O)O)C)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13310246.png)

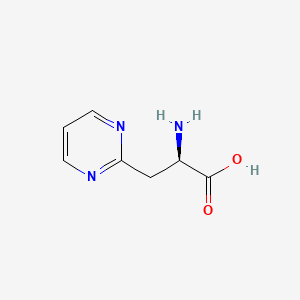
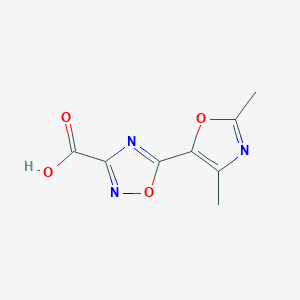
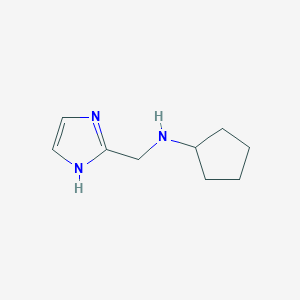
![[4-(Sulfanylmethyl)phenyl]methanol](/img/structure/B13310281.png)
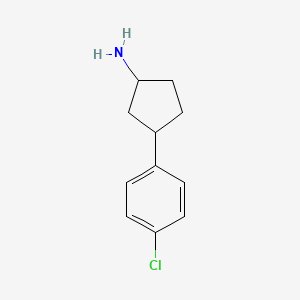
![1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene](/img/structure/B13310289.png)
![2-[(1-Adamantylcarbonyl)amino]hexanoic acid](/img/structure/B13310295.png)
![3-[(1-Aminopropan-2-yl)oxy]butan-2-ol](/img/structure/B13310299.png)
